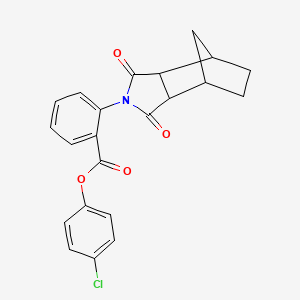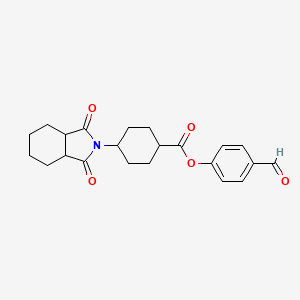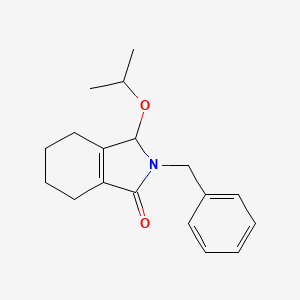![molecular formula C18H15ClN4O2S B12461618 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a benzothiazole derivative.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired compound.
Microwave Irradiation: This method accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antibacterial, and anti-tubercular agent
Biological Research: The compound is used in studies involving protein-ligand interactions and molecular docking.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, such as GABA receptors in the case of anticonvulsant activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole: Known for its anticonvulsant activity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Studied for its neurotoxicity and anticonvulsant properties.
Uniqueness
Its benzothiazole moiety and hydrazinyl group provide distinct reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H15ClN4O2S |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H15ClN4O2S/c1-10-6-7-11(19)8-14(10)23-16(24)9-13(17(23)25)21-22-18-20-12-4-2-3-5-15(12)26-18/h2-8,13,21H,9H2,1H3,(H,20,22) |
Clé InChI |
GZGPLQOTKYXHTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B12461537.png)
![{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone](/img/structure/B12461543.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)
![3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)](/img/structure/B12461549.png)

![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
![3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B12461567.png)

![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid](/img/structure/B12461598.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)

